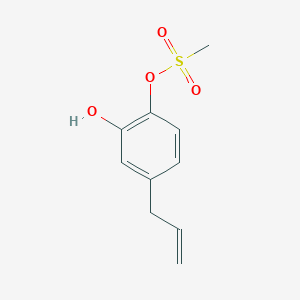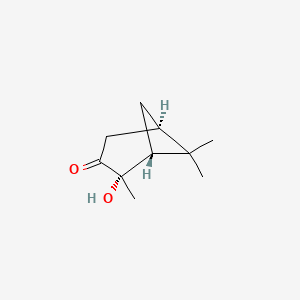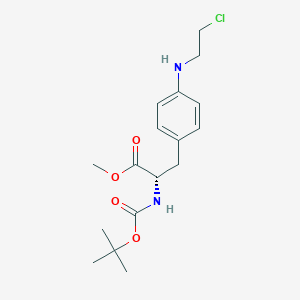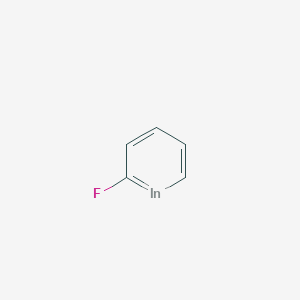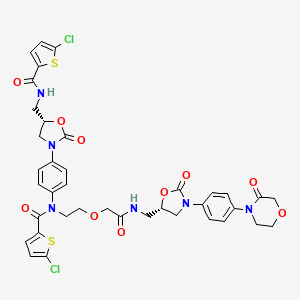
Rivaroxaban Pseudodimer
Vue d'ensemble
Description
Rivaroxaban is a highly potent, oral, direct Factor Xa inhibitor, which is utilized for the prevention and treatment of thromboembolic disorders. Its mechanism involves targeting free and clot-bound Factor Xa as well as Factor Xa in the prothrombinase complex, which plays a crucial role in the coagulation cascade. This inhibition prevents thrombin generation and clot formation (Mueck et al., 2013).
Synthesis Analysis
Rivaroxaban synthesis involves a multi-step chemical reaction process. One of the key synthesis routes includes the epoxy-opening reaction, followed by a cyclization reaction, deprotection, and finally, amidation to yield the final product. This process has been shown to achieve a total yield of 76.8%, with the structure of rivaroxaban confirmed using NMR and MS spectra (Chen, 2015).
Molecular Structure Analysis
Rivaroxaban's molecular structure exhibits specific characteristics that confer its high specificity and selectivity for Factor Xa. Its structure allows for rapid and reversible inhibition of Factor Xa, which is crucial for its anticoagulant effects. This molecular design significantly contributes to its effectiveness in preventing thrombin generation and clot formation, with a greater than 10,000-fold selectivity for human Factor Xa over other serine proteases (Perzborn et al., 2010).
Chemical Reactions and Properties
Rivaroxaban undergoes specific chemical reactions and has distinct properties that influence its pharmacokinetics and pharmacodynamics. Its metabolism involves oxidative degradation of the morpholinone moiety, hydrolysis of the amide bonds, and is predominantly excreted unchanged in the urine and feces. These pathways highlight the compound's chemical stability and the role of metabolic processes in its elimination (Weinz et al., 2009).
Physical Properties Analysis
Rivaroxaban exhibits specific physical properties that are critical for its pharmacological activity. For instance, its solubility and permeability characteristics are pivotal for its oral bioavailability. The compound's physical form, including its polymorphic forms, can significantly impact its dissolution rate, bioavailability, and, consequently, its clinical efficacy (Kale et al., 2019).
Chemical Properties Analysis
The chemical properties of rivaroxaban, including its reactivity and stability under various conditions, are essential for its storage, handling, and formulation into dosage forms. Stress testing under acid and alkaline conditions, as well as exposure to UVC radiation, has identified main degradation products, elucidating its chemical stability profile which is crucial for ensuring drug safety and efficacy during long-term storage and use (Wingert et al., 2016).
Applications De Recherche Scientifique
Pharmacokinetics and Pharmacodynamics : Rivaroxaban shows dose-dependent effects on common coagulation assays like activated partial thromboplastin time (APTT) and prothrombin time (PT) (Hillarp et al., 2011). Its pharmacokinetics and pharmacodynamics have been studied in various patient populations, demonstrating consistent results across different groups (Mueck et al., 2013).
Metabolism and Excretion : A study on the metabolism and excretion of Rivaroxaban in rats, dogs, and humans identified three metabolic pathways, with the oxidative degradation of the morpholinone moiety being the major pathway (Weinz et al., 2009).
Interaction with Other Drugs : Research has investigated the interaction of Rivaroxaban with drugs that share its elimination pathways. It was found that Rivaroxaban may be co-administered with CYP3A4 and/or P-gp substrates/moderate inhibitors, but not with strong combined CYP3A4, P-gp, and Bcrp (ABCG2) inhibitors (Mueck et al., 2013).
Safety and Tolerability : Studies have assessed the safety and tolerability of Rivaroxaban in different contexts, such as its interaction with aspirin (Kubitza et al., 2006), and in high-risk patients with antiphospholipid syndrome (Pengo et al., 2018).
Pharmacokinetic Analyses in Specific Populations : Detailed pharmacokinetic analyses have been conducted in patients undergoing major orthopaedic surgery, demonstrating predictable pharmacokinetics influenced by expected covariates like age, renal function, and body weight (Mueck et al., 2008).
Laboratory Assessment : A review on laboratory assessment of Rivaroxaban emphasized its predictable characteristics and suggested the use of anti-Factor Xa chromogenic assays for assessment in clinical circumstances (Samama et al., 2013).
Clinical Trials and Systematic Reviews : Various clinical trials and systematic reviews have been conducted to evaluate the safety and efficacy of Rivaroxaban in the treatment and prevention of thromboembolic disorders (Piccini et al., 2008).
Orientations Futures
Propriétés
IUPAC Name |
5-chloro-N-[[(5S)-3-[4-[(5-chlorothiophene-2-carbonyl)-[2-[2-oxo-2-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methylamino]ethoxy]ethyl]amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H36Cl2N6O10S2/c39-31-11-9-29(57-31)35(49)42-18-28-20-46(38(52)56-28)26-7-3-24(4-8-26)44(36(50)30-10-12-32(40)58-30)14-16-53-21-33(47)41-17-27-19-45(37(51)55-27)25-5-1-23(2-6-25)43-13-15-54-22-34(43)48/h1-12,27-28H,13-22H2,(H,41,47)(H,42,49)/t27-,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLLZCQTBKRWBP-NSOVKSMOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)COCCN(C4=CC=C(C=C4)N5CC(OC5=O)CNC(=O)C6=CC=C(S6)Cl)C(=O)C7=CC=C(S7)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)N3C[C@@H](OC3=O)CNC(=O)COCCN(C4=CC=C(C=C4)N5C[C@@H](OC5=O)CNC(=O)C6=CC=C(S6)Cl)C(=O)C7=CC=C(S7)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H36Cl2N6O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
871.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rivaroxaban Pseudodimer | |
CAS RN |
1632463-24-1 | |
| Record name | Rivaroxaban pseudodimer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1632463241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RIVAROXABAN PSEUDODIMER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BRX9RYC4YB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



